molecular formula C18H26N4O4 B5109648 N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide]

N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide]

Cat. No. B5109648
M. Wt: 362.4 g/mol
InChI Key: HUADQHFXAJSXTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines, including structures similar to N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide], involves methods starting from vicinal amino alcohols, oxiranes, and aziridines. These morpholines serve as catalysts, auxiliaries, and biologically active substances in medicinal and organic chemistry (Palchikov, 2013).

Molecular Structure Analysis

Biphenylene-containing polycyclic conjugated compounds are explored for their distinct structural characteristics, valuable in cutting-edge technologies due to their remarkable optoelectronic properties stemming from π-conjugation and planar structure (Dengiz, 2023).

Chemical Reactions and Properties

A comprehensive review on morpholine and pyrans derivatives highlights the broad spectrum of pharmacological profiles of morpholine derivatives. These compounds, including variations like N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide], are key in biochemistry and pharmacology due to their diverse applications and potent pharmacophoric activities (Asif & Imran, 2019).

Physical Properties Analysis

Polyetherimides (PEIs), akin to compounds related to N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide], demonstrate the most successful combination of high heat resistance, thermal stability, ultimate tensile strength, elastic modulus, good dielectric properties, and high chemical and radiation resistance. Their synthesis methodologies aim at enhancing these physical properties for practical applications (Chayka et al., 2023).

Chemical Properties Analysis

Advancements in the degradation of acetaminophen by advanced oxidation processes offer insights into the chemical properties of related acetamide compounds. These studies focus on the kinetics, mechanisms, by-products, and potential toxicity of the degradation pathways, relevant for understanding the environmental impact and chemical behavior of N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide] and its derivatives (Qutob et al., 2022).

properties

IUPAC Name

2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c23-17(13-21-5-9-25-10-6-21)19-15-1-2-16(4-3-15)20-18(24)14-22-7-11-26-12-8-22/h1-4H,5-14H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADQHFXAJSXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6995584

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